

Technical Guide: Beclomethasone-17-Monopropionate-d3

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Compound of Interest

Compound Name: *Beclomethasone-17-Monopropionate-d3*

Cat. No.: *B15600357*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Beclomethasone-17-Monopropionate-d3**, a deuterated analog of the active metabolite of Beclomethasone Dipropionate. Its primary application is as an internal standard for quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies.

Chemical Identity and Properties

Beclomethasone-17-Monopropionate-d3 is the isotopically labeled form of Beclomethasone-17-Monopropionate (17-BMP), where three hydrogen atoms on the propionate methyl group have been replaced with deuterium. This substitution results in a mass shift of +3 Da, which is ideal for mass spectrometry-based quantification, without significantly altering the chemical properties of the molecule.

While a specific CAS number is not assigned to **Beclomethasone-17-Monopropionate-d3**, the non-deuterated form is registered under CAS number 5534-18-9.^{[1][2]}

Table 1: Chemical and Physical Properties

Property	Beclomethasone-17-Monopropionate-d3	Beclomethasone-17-Monopropionate
Synonyms	17-BMP-d3	17-BMP, Beclometasone 17-Propionate
CAS Number	N/A	5534-18-9[1][2]
Molecular Formula	C ₂₅ H ₃₀ D ₃ ClO ₆	C ₂₅ H ₃₃ ClO ₆
Molecular Weight	468.00 g/mol	464.98 g/mol [3]
Appearance	Solid	Solid
Storage	-20°C	-20°C
Solubility	Soluble in Methanol	Soluble in Methanol[2]

Synthesis and Isotopic Labeling

A detailed, publicly available synthesis protocol for **Beclomethasone-17-Monopropionate-d3** is not readily found in the literature. However, a plausible synthetic route can be inferred from general methods for deuterating corticosteroids. The labeling is typically introduced at a late stage of the synthesis to maximize isotopic incorporation and minimize costs.

General Synthetic Approach:

The synthesis would likely involve the esterification of Beclomethasone 21-acetate 17-propionate with a deuterated propionylating agent. A more common approach for labeling at the propionate group involves using deuterated propionic acid or its activated form (e.g., propionyl chloride-d3) in the presence of a suitable coupling agent to esterify the 17-hydroxyl group of a beclomethasone precursor.

Alternatively, methods such as reductive deuteration of a precursor containing a double bond at a strategic position could be employed, though this is less direct for labeling the propionate group.[4][5] The synthesis of isotopically labeled steroids often involves multi-step procedures with careful protection and deprotection of functional groups to ensure the deuterium is introduced at the desired position.[6]

Role in Bioanalysis and Pharmacokinetics

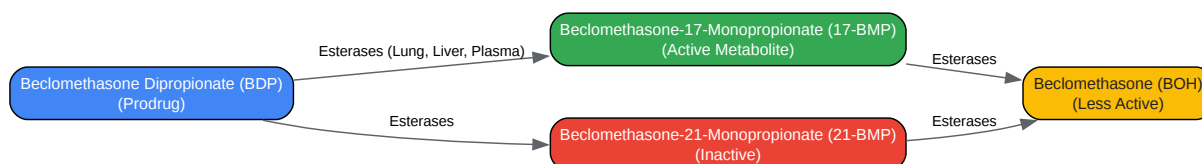
Beclomethasone Dipropionate (BDP) is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, Beclomethasone-17-Monopropionate (17-BMP).^[7] 17-BMP is a potent agonist of the glucocorticoid receptor and is responsible for the anti-inflammatory effects of the drug.^[1]

Due to the low systemic bioavailability and rapid metabolism of BDP, quantifying 17-BMP in biological matrices like plasma requires highly sensitive analytical methods.^[3]

Beclomethasone-17-Monopropionate-d3 serves as an ideal internal standard for LC-MS/MS-based quantification because its chemical and physical properties (e.g., extraction recovery, chromatographic retention time, and ionization efficiency) are nearly identical to the non-labeled analyte. This allows for accurate correction of variations that may occur during sample preparation and analysis.

Metabolic Pathway of Beclomethasone Dipropionate

The following diagram illustrates the metabolic conversion of Beclomethasone Dipropionate.



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Caption: Metabolic activation and deactivation of Beclomethasone Dipropionate.

Experimental Protocols

Quantification of Beclomethasone-17-Monopropionate in Human Plasma using LC-MS/MS

This section outlines a representative protocol for the analysis of 17-BMP in human plasma, utilizing **Beclomethasone-17-Monopropionate-d3** as an internal standard.

4.1.1. Sample Preparation (Solid-Phase Extraction)

- To 500 µL of human plasma, add 50 µL of the internal standard working solution (**Beclomethasone-17-Monopropionate-d3** in methanol).
- Vortex mix for 30 seconds.
- Load the mixture onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
- Wash the cartridge with 1 mL of 20% methanol in water.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

4.1.2. Liquid Chromatography Conditions

Parameter	Value
Column	C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	30% B to 95% B over 5 minutes
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	10 µL

4.1.3. Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	150°C
Desolvation Temperature	400°C
MRM Transitions	See Table 2

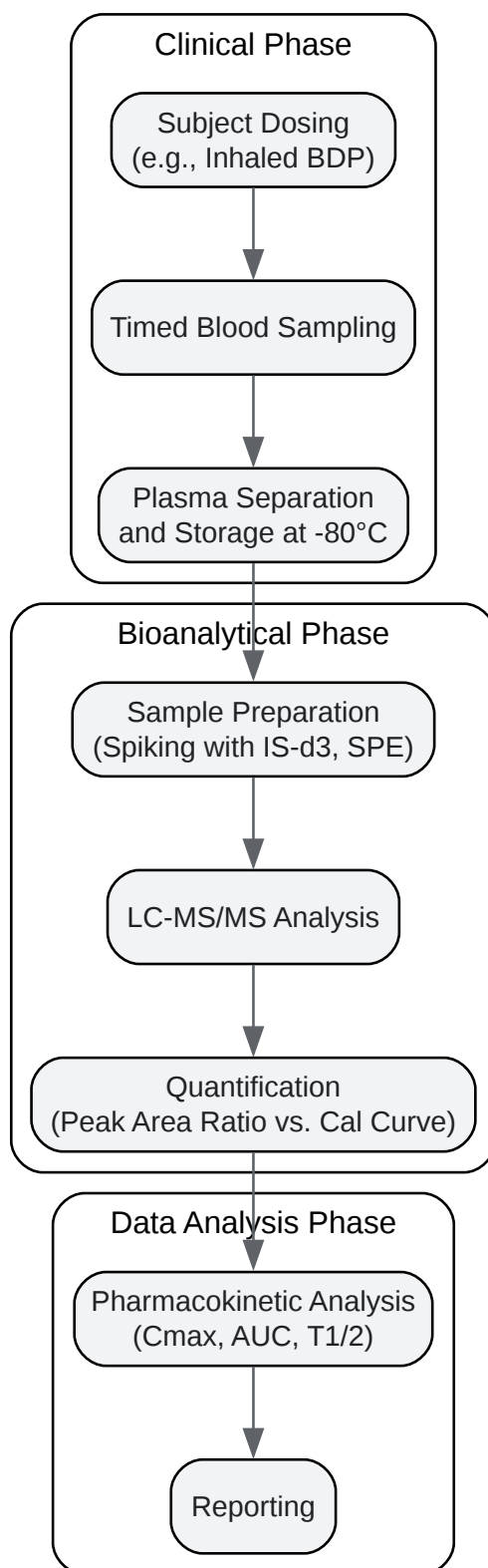
Table 2: Representative MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Beclomethasone-17-Monopropionate	465.2	357.1	25
Beclomethasone-17-Monopropionate-d3 (IS)	468.2	357.1	25

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study involving the analysis of 17-BMP.



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Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

Stability and Storage

Beclomethasone-17-Monopropionate-d3 should be stored at -20°C in a tightly sealed container, protected from light.[4] Under these conditions, the compound is expected to be stable for an extended period. For the non-deuterated form, a stability of at least 4 years has been reported under similar storage conditions. It is recommended to perform stability tests in the relevant biological matrix (e.g., plasma) under various conditions (freeze-thaw, short-term benchtop, long-term storage) as part of the bioanalytical method validation.

Conclusion

Beclomethasone-17-Monopropionate-d3 is an indispensable tool for researchers and drug development professionals involved in the study of beclomethasone dipropionate. Its use as an internal standard in LC-MS/MS assays ensures the accuracy and reliability of pharmacokinetic and metabolic data, which are crucial for regulatory submissions and for understanding the clinical pharmacology of this important inhaled corticosteroid. This guide provides a foundational understanding of its properties, synthesis, and application in a research setting.

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